molecular formula C22H20N2O4S2 B2444885 2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine CAS No. 374545-89-8

2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine

Cat. No. B2444885
CAS RN: 374545-89-8
M. Wt: 440.53
InChI Key: FMNBDAHCILRHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-Dihydroacenaphthylen-5-yl)-3-((4-methyl-3-nitrophenyl)sulfonyl)thiazolidine is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

Thiazolidine derivatives are synthesized for various biological activities, notably for their antiproliferative effects against cancer cell lines. For instance, 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have shown potent antiproliferative activity on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The presence of a nitro group on the thiazolidinone moiety, particularly at the fourth position of the substituted aryl ring, was crucial for antiproliferative activity (Chandrappa et al., 2008). Moreover, indapamide derivatives, containing the thiazolidine structure, demonstrated significant proapoptotic activity against melanoma cancer cell lines, with the compound SGK 266 showing potent anticancer activity (Yılmaz et al., 2015).

Synthesis and Antimicrobial Activity

Thiazolidinone derivatives have been synthesized and assessed for their antimicrobial properties. For instance, certain heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, incorporating thiazolidinone structures, have been synthesized and demonstrated notable antimicrobial activity (El‐Emary et al., 2002).

Synthesis and Antioxidant Activity

Thiazolidine derivatives have also been synthesized for their potential antioxidant properties. Novel 5-alkyl/aryl thiadiazole substituted thiazolidin-4-ones were synthesized and evaluated for their antioxidant activity using diphenylpicrylhydrazyl (DPPH) assay, with some compounds showing superior antioxidant activity (Joseph et al., 2013).

properties

IUPAC Name

2-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methyl-3-nitrophenyl)sulfonyl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-14-5-9-17(13-20(14)24(25)26)30(27,28)23-11-12-29-22(23)19-10-8-16-7-6-15-3-2-4-18(19)21(15)16/h2-5,8-10,13,22H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNBDAHCILRHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCSC2C3=CC=C4CCC5=C4C3=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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